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Compound of Interest

Compound Name: Diethyl pyridine-3,5-dicarboxylate

Cat. No.: B188992

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and comparison of analytical methodologies for
the characterization of impurities and related compounds of nifedipine. The information
presented is intended to assist researchers, scientists, and drug development professionals in
selecting and implementing appropriate analytical strategies for quality control and regulatory
compliance.

Introduction

Nifedipine, a dihydropyridine calcium channel blocker, is widely used in the treatment of
hypertension and angina. As with any pharmaceutical active ingredient, the presence of
impurities can affect its efficacy and safety. Therefore, robust analytical methods are crucial for
the identification, quantification, and control of these impurities. This guide details common
nifedipine impurities, compares the performance of various analytical techniques, and provides
detailed experimental protocols.

Common Impurities of Nifedipine

Nifedipine impurities can originate from the manufacturing process (process-related impurities),
degradation of the drug substance (degradation products), or as by-products of synthesis.
Some impurities may also be classified as genotoxic or nitrosamine impurities, which are of
particular concern due to their potential for harm even at trace levels.
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A list of common nifedipine impurities is provided below:

Molecular

Molecular

Impurity Name  CAS Number . Type
Formula Weight
Nifedipine
_ Process-
Impurity A ]
) ] 67035-22-7 C17H16N206 344.32 related/Degradati
(Nitrophenylpyrid
on
ine analog)
Nifedipine
Impurity B .
) 50428-14-3 C17H16N20s 328.32 Degradation
(Nitrosophenylpy
ridine analog)
Nifedipine
_ 14205-39-1 CsHaNO2 115.13 Process-related
Impurity D
Nifedipine Amide
) 114709-68-1 C16H17N30s 331.33 Process-related
Impurity
N-Nitroso Potential
o N/A C17H17N30O7 375.34 ] )
Nifedipine Nitrosamine
2-
Nitrobenzaldehy 552-89-6 C7HsNOs 151.12 Starting Material
de

Comparison of Analytical Techniques

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid

Chromatography (UPLC) are the most common techniques for the analysis of nifedipine and its

impurities.[1] These methods, often coupled with mass spectrometry (MS), provide the

necessary sensitivity and selectivity for impurity profiling. Gas Chromatography-Mass

Spectrometry (GC-MS) is also employed for the analysis of certain volatile or semi-volatile

impurities.

The following table summarizes and compares the performance of different chromatographic

methods reported in the literature for the analysis of nifedipine and its related substances.
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Experimental Protocols
RP-HPLC Method for Nifedipine and its Impurities[3]

This method is suitable for the quantification of nifedipine and its main photodegradation
impurities, Nifedipine Impurity A and Impurity B.

o Chromatographic Conditions:

o

Column: ODS, 250 mm x 4.6 mm, 5 pm particle size.

o

Mobile Phase: A mixture of methanol, water, phosphate buffer (pH 3; 0.05 M), and sodium
heptanesulfonate in the ratio of 65:35:3:0.13 (v/v/viw).

Flow Rate: 0.8 mL/min.

o

Detection: UV at 235 nm.

o

[¢]

Injection Volume: 20 pL.

[¢]

Column Temperature: Ambient.
» Standard and Sample Preparation:

o Standard Solution: Prepare a stock solution of nifedipine reference standard in the mobile
phase. Prepare working standards by diluting the stock solution to the desired
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concentrations within the linearity range.

o Sample Solution: Dissolve the nifedipine sample in the mobile phase to achieve a
concentration within the validated range. Filter the solution through a 0.45 um filter before
injection.

o Validation Parameters:

o Linearity: The method was found to be linear in the concentration range of 3.125 to 50.00
pg/mL with a correlation coefficient (r) of 0.9991.[2]

o Limit of Detection (LOD): 0.033 pug/mL.[2]
o Limit of Quantitation (LOQ): 0.100 pg/mL.[2]

o Precision: The relative standard deviation (RSD) for replicate injections should be less
than 2%.

UPLC Method for Nifedipine and Related Substances[4]

This UPLC method offers a faster analysis time compared to conventional HPLC and is
suitable for the determination of nifedipine and five potential impurities.

o Chromatographic Conditions:

[¢]

Column: Acquity Shield RP18, 50 mm x 3.0 mm, 1.7 um particle size.
o Mobile Phase A: 10 mM Ammonium Formate (pH 4.5).
o Mobile Phase B: Methanol.

o Gradient Program: A suitable gradient program should be developed to ensure the
separation of all impurities.

o Flow Rate: 0.5 mL/min.
o Detection: Photodiode Array (PDA) detector.

o Injection Volume: Appropriate volume based on system sensitivity.
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o Column Temperature: 40 °C.

o Standard and Sample Preparation:

o Standard Solution: Prepare individual stock solutions of nifedipine and its impurities in a
suitable solvent (e.g., methanol or acetonitrile). Prepare a mixed working standard solution
by diluting the stock solutions with the mobile phase.

o Sample Solution: Dissolve the nifedipine sample in a suitable solvent and dilute with the
mobile phase to a concentration within the linear range. Filter the solution through a 0.22
pm filter before injection.

o Validation Parameters:

o Linearity: The method was found to be linear over the concentration range of 0.25-1.5
pg/mL for nifedipine and its impurities.[3]

o Limit of Quantitation (LOQ): 0.05 pg/mL for nifedipine.[3]
o Recovery: The recoveries for all related compounds were in the range of 99-105.0%.[3]

o Precision: The percentage relative standard deviation for method repeatability and
reproducibility was <5.0%.[3]

Visualizations
Nifedipine Degradation Pathway

Nifedipine is known to be sensitive to light and undergoes photodegradation. The primary
degradation pathway involves the oxidation of the dihydropyridine ring to a pyridine ring,
leading to the formation of the nitrophenylpyridine analog (Impurity A) and the

nitrosophenylpyridine analog (Impurity B).[5][6]

Photodegradation (Oxidation) Nifedipine Impurity A
(Nitrophenylpyridine analog)

Photodegradation Nifedipine Impurity B
(Nitrosophenylpyridine analog)
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Caption: Simplified photodegradation pathway of Nifedipine.

Experimental Workflow for Impurity Characterization

The following workflow outlines the general steps involved in the identification and
characterization of impurities in nifedipine.
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Caption: General workflow for nifedipine impurity characterization.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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